molecular formula C19H18N2O2S B2441609 2-(naphthalen-1-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2201045-31-8

2-(naphthalen-1-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2441609
CAS No.: 2201045-31-8
M. Wt: 338.43
InChI Key: UUFKNBCAQKXEML-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-naphthalen-1-yl-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-18(12-15-6-3-5-14-4-1-2-7-17(14)15)21-10-8-16(13-21)23-19-20-9-11-24-19/h1-7,9,11,16H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFKNBCAQKXEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the thiazole and pyrrolidine rings. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Solvents: Dichloromethane, ethanol, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrrolidine rings exhibit notable antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting that 2-(naphthalen-1-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one may also possess such activity. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound's ability to interact with DNA and influence cellular processes positions it as a candidate for anticancer research. Preliminary studies have shown that related thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific interactions of this compound with DNA and its potential to modulate gene expression warrant further investigation .

Neurological Applications

Given the presence of the pyrrolidine ring, which is often associated with neuroactive compounds, there is potential for this compound in neurological research. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. The modulation of neurotransmitter receptors could lead to therapeutic applications in treating mood disorders .

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole structure enhanced activity against resistant strains. This suggests that this compound could be optimized for similar applications.

Case Study 2: Anticancer Screening

In a screening program for novel anticancer agents, several derivatives of thiazole were tested for their ability to inhibit tumor growth in vitro. Results indicated that compounds with structural similarities to this compound displayed significant cytotoxic effects on breast cancer cells, highlighting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one shares similarities with other compounds containing naphthalene, thiazole, and pyrrolidine rings.
  • Examples include 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propanone and 2-(Naphthalen-1-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)butanone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(naphthalen-1-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N2O2S
  • Molecular Weight : 300.38 g/mol
  • InChI : InChI=1S/C17H16N2O2S/c20-16(15-7-3-5-12-4-1-2-6-14(12)15)19-10-13(11-19)21-17-18-8-9-22-17/h1-9,13H,10-11H2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to interact with enzymes and receptors, potentially leading to alterations in cellular processes. The exact mechanism of action for this specific compound remains largely unexplored; however, it is hypothesized that it may modulate specific biochemical pathways involved in cellular signaling and metabolic processes .

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds featuring thiazole rings have shown enhanced antibacterial effects against various Gram-positive and Gram-negative bacteria. The compound could potentially exhibit similar antibacterial activity due to its structural characteristics. In a comparative study, thiazole-containing compounds exhibited twofold to 16-fold increased antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli when compared to conventional antibiotics such as oxytetracycline .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining bioavailability. Preliminary data suggest that compounds with similar structures often exhibit favorable pharmacokinetic properties, which could enhance their efficacy in clinical settings .

Synthesis and Characterization

A study focused on synthesizing novel thiazole derivatives demonstrated effective methodologies for creating compounds similar to 2-(naphthalen-1-yloxy)pyrrolidine derivatives. Characterization techniques such as NMR spectroscopy confirmed the successful formation of these compounds and their structural integrity .

Biological Assays

In vitro assays conducted on synthesized thiazole derivatives showed promising results in terms of antimicrobial activity. These findings highlight the potential for further exploration into the biological activity of 2-(naphthalen-1-yloxy)pyrrolidine derivatives. The assays indicated a clear dose-dependent response against various bacterial strains, reinforcing the hypothesis that structural modifications can significantly influence biological outcomes .

Q & A

Basic Questions

Q. What are the key synthetic routes for 2-(naphthalen-1-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one?

  • Methodological Answer : The compound can be synthesized via arylation of acrolein followed by diazotization and diazo-coupling with 2-naphthol (Fig. 1 in ). Alternative routes involve refluxing intermediates in ethanol with KOH (e.g., hydroxylamine hydrochloride for cyclization steps) and recrystallization from DMF–EtOH (1:1) for purification .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : Use single-crystal X-ray diffraction for definitive stereochemical assignment (as demonstrated in and ). Complement with NMR (1H/13C) to confirm proton environments and FT-IR to identify functional groups like the thiazole ring and ketone moiety .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer : Monitor reaction progress via TLC/HPLC and adjust parameters (e.g., solvent polarity, temperature). For example, prolonged reflux (≥12 hours) in ethanol under basic conditions improves cyclization efficiency ( ). Purification via column chromatography (silica gel, hexane/EtOAc gradient) enhances purity .

Advanced Research Questions

Q. How does the thiazole-pyrrolidine moiety influence electronic properties and bioactivity?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) can predict electron-withdrawing effects of the thiazole ring, altering nucleophilic reactivity at the pyrrolidine nitrogen. Topological polar surface area (102 Ų, ) suggests moderate membrane permeability, relevant for pharmacological studies .

Q. What strategies resolve discrepancies in thermal stability data across studies?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmospheres to compare decomposition profiles. Conflicting data may arise from impurities (e.g., unreacted diazonium intermediates, ) or polymorphic variations. Recrystallization under controlled conditions (e.g., slow evaporation) ensures consistent crystal packing .

Q. How can substituents on the naphthalene ring modulate reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-donating groups (e.g., hydroxyl, ) enhance electrophilic substitution at the naphthalene 1-position. Use Suzuki-Miyaura coupling with Pd catalysts to introduce aryl groups, leveraging steric effects from the pyrrolidine-thiazole scaffold .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Methodological Answer : Adopt split-plot designs ( ) to account for variables like solvent purity and catalyst loading. Use LC-MS to quantify impurities (e.g., <0.5% via area normalization) and validate bioactivity results with dose-response curves .

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